N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide
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Overview
Description
N~1~-(3-CHLOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE: is a complex organic compound characterized by the presence of a chlorophenyl group, a thiophene ring, and a pentanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-CHLOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiophene ring, followed by the introduction of the chlorophenyl group and the formation of the pentanamide backbone. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing resource utilization.
Chemical Reactions Analysis
Types of Reactions
N~1~-(3-CHLOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted derivatives of the original compound.
Scientific Research Applications
N~1~-(3-CHLOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(3-CHLOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N3-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-1,1-dioxotetrahydro-1H-1lambda~6~-thiophene-3-sulfonamide
- N-{[1-(1,1-dioxotetrahydro-1H-1lambda~6~-thiophen-3-yl)-1H-pyrazol-4-yl]carbonyl}-N’-phenylurea
Uniqueness
N~1~-(3-CHLOROPHENYL)-2-({[(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)AMINO]CARBONYL}AMINO)-3-METHYLPENTANAMIDE stands out due to its unique combination of a chlorophenyl group, a thiophene ring, and a pentanamide backbone. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H24ClN3O4S |
---|---|
Molecular Weight |
401.9 g/mol |
IUPAC Name |
(2S,3R)-N-(3-chlorophenyl)-2-[(1,1-dioxothiolan-3-yl)carbamoylamino]-3-methylpentanamide |
InChI |
InChI=1S/C17H24ClN3O4S/c1-3-11(2)15(16(22)19-13-6-4-5-12(18)9-13)21-17(23)20-14-7-8-26(24,25)10-14/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3,(H,19,22)(H2,20,21,23)/t11-,14?,15+/m1/s1 |
InChI Key |
SDYNLMAGEVNSSE-QTWGFKIWSA-N |
Isomeric SMILES |
CC[C@@H](C)[C@@H](C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Canonical SMILES |
CCC(C)C(C(=O)NC1=CC(=CC=C1)Cl)NC(=O)NC2CCS(=O)(=O)C2 |
Origin of Product |
United States |
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